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Compound of Interest

Compound Name: ODM-204

Cat. No.: B3419984 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers and drug development professionals working with ODM-204. The

information is designed to address specific issues that may be encountered during in vivo

experiments.

Frequently Asked Questions (FAQs) &
Troubleshooting
Q1: What is the recommended starting dose for ODM-204 in a mouse xenograft model?

A preclinical study in a murine VCaP xenograft model used an oral dose of 50 mg/kg/day.[1]

However, optimal dosage can be model-dependent. It is advisable to perform a pilot study with

a dose-response range to determine the most effective and well-tolerated dose for your specific

model.

Q2: We are observing lower than expected efficacy in our VCaP xenograft model. What are the

possible reasons?

Several factors could contribute to lower-than-expected efficacy:

Drug Formulation and Administration: Ensure proper formulation and consistent oral

administration. Inconsistent dosing can lead to suboptimal drug exposure.
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Tumor Model Variability: The VCaP xenograft model can exhibit variability in growth rates

and androgen sensitivity. Ensure your control groups are behaving as expected.

Drug Metabolism: Mice can have a high rate of metabolism for certain compounds. Consider

assessing pharmacokinetic parameters in your mouse strain.

Mechanism of Resistance: Although ODM-204 targets both androgen synthesis and the

androgen receptor, tumors can develop resistance mechanisms. Consider analyzing

downstream markers of androgen receptor signaling to confirm target engagement.

Q3: What is the dual mechanism of action of ODM-204?

ODM-204 is a nonsteroidal compound that functions as a dual inhibitor of both the cytochrome

P450 17A1 (CYP17A1) enzyme and the androgen receptor (AR).[1][2][3][4] By inhibiting

CYP17A1, it blocks the synthesis of androgens, including testosterone and dihydrotestosterone

(DHT).[1][2][3][4] By directly antagonizing the AR, it prevents any remaining androgens from

activating the receptor and promoting tumor growth.[2][3]

Q4: Are there any known issues with the pharmacokinetics of ODM-204 that we should be

aware of?

Yes, the clinical development of ODM-204 was halted due to unfavorable pharmacokinetic

properties in humans.[3] Specifically, a decrease in steady-state plasma concentrations was

observed with repeated dosing at higher dose levels (200 mg and above).[5][6][7] This was

contrary to what was observed in preclinical monkey studies.[5] While this was a clinical

finding, it is a critical piece of information for researchers to consider, as it may suggest the

potential for auto-induction of metabolism, which could also occur in preclinical models with

prolonged dosing.

Q5: What vehicle can be used for the oral formulation of ODM-204 in mice?

While the specific vehicle for ODM-204 in the preclinical studies is not explicitly stated in the

provided search results, a common vehicle for oral gavage of similar compounds in mouse

xenograft models is a suspension of 1% carboxymethyl cellulose, 0.1% Tween-80, and 5%

DMSO in water.[4] It is recommended to assess the solubility and stability of ODM-204 in the

chosen vehicle before initiating in vivo studies.
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Data Presentation
Table 1: Preclinical In Vivo Dosing of ODM-204

Species Model Dose
Route of
Administrat
ion

Key
Findings

Reference

Mouse
VCaP

Xenograft
50 mg/kg/day Oral

Significantly

reduced

tumor growth.

[1]

Rat

Human

Chorionic

Gonadotropin

-treated

Not specified Oral

Dose-

dependently

inhibited

steroid

production.

Potentiated

the effects of

an LHRH

agonist.

[2]

Cynomolgus

Monkey

Sexually

Mature Male

10-30 mg/kg

(single dose)
Oral

Dose-

dependently

inhibited

adrenal and

testicular

steroid

production.

[2][3]

Table 2: Clinical Dosing of ODM-204 (Phase I/II
DUALIDES Trial)
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Dose Level
Route of
Administration

Frequency
Key
Observations

Reference

50 mg Oral Twice Daily
Generally well-

tolerated.
[5][8]

100 mg Oral Twice Daily
Generally well-

tolerated.
[5][8]

200 mg Oral Twice Daily

Decreased

steady-state

concentrations

on Day 8 vs. Day

1.

[5][6][7]

300 mg Oral Twice Daily

Dose-dependent

increase in AUC

up to this dose.

[5][6]

500 mg Oral Twice Daily

Decreased

steady-state

concentrations

observed.

[5][7][8]

Experimental Protocols
Protocol: VCaP Xenograft Model for Efficacy a
ssessment of Orally Administered ODM-204
This protocol is a representative methodology based on studies using the VCaP xenograft

model with similar orally administered androgen receptor signaling inhibitors.

1. Cell Culture:

VCaP cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with
10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:
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Male severe combined immunodeficient (SCID) or similar immunocompromised mice (e.g.,
NOD-SCID) are used, typically at 6-8 weeks of age.
Animals are housed in a pathogen-free environment with ad libitum access to food and
water.

3. Tumor Implantation:

VCaP cells are harvested during the logarithmic growth phase and resuspended in a 1:1
mixture of serum-free media and Matrigel.
Approximately 5 x 10^6 cells in a volume of 100-200 µL are injected subcutaneously into the
flank of each mouse.

4. Tumor Growth Monitoring and Treatment Initiation:

Tumor growth is monitored 2-3 times per week using digital calipers. Tumor volume is
calculated using the formula: (Length x Width^2) / 2.
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into
treatment and control groups.
ODM-204 is formulated in an appropriate vehicle (e.g., 1% carboxymethyl cellulose, 0.1%
Tween-80, 5% DMSO in water) for oral administration.
Treatment is administered daily via oral gavage at the desired dose (e.g., 50 mg/kg). The
control group receives the vehicle only.

5. Efficacy Evaluation:

Tumor volume and body weight are measured throughout the study.
At the end of the study, tumors are excised, weighed, and may be processed for further
analysis (e.g., histology, biomarker analysis).
Blood samples can be collected for pharmacokinetic analysis and measurement of serum
biomarkers like prostate-specific antigen (PSA).
Intratumoral androgen levels can also be assessed to confirm the pharmacodynamic effect
of ODM-204.

Mandatory Visualizations
Signaling Pathways and Experimental Workflow
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ODM-204 Dual Mechanism of Action
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Caption: Dual inhibitory action of ODM-204 on androgen synthesis and receptor signaling.
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VCaP Xenograft Experimental Workflow

1. VCaP Cell Culture
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Caption: Standard workflow for assessing ODM-204 efficacy in a VCaP xenograft model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b3419984?utm_src=pdf-custom-synthesis
https://info.taconic.com/hubfs/collateral/brochures-and-sell-sheets/novel-model-prostate-cancer-suggests-enzalutamide-functions-immune-system-diminish-metastatic-growth.pdf
https://pubmed.ncbi.nlm.nih.gov/29438723/
https://pubmed.ncbi.nlm.nih.gov/29438723/
https://pubmed.ncbi.nlm.nih.gov/29438723/
https://www.researchgate.net/publication/323107140_Discovery_and_Development_of_ODM-204_A_Novel_Nonsteroidal_Compound_for_the_Treatment_of_Castration-Resistant_Prostate_Cancer_by_blocking_the_Androgen_Receptor_and_Inhibiting_CYP17A1
https://pmc.ncbi.nlm.nih.gov/articles/PMC5867246/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5867246/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5867246/
https://ascopubs.org/doi/10.1200/JCO.2017.35.6_suppl.246
https://pubmed.ncbi.nlm.nih.gov/30194031/
https://pubmed.ncbi.nlm.nih.gov/30194031/
https://pubmed.ncbi.nlm.nih.gov/30194031/
https://www.researchgate.net/publication/327442120_ODM-204_a_Novel_Dual_Inhibitor_of_CYP17A1_and_Androgen_Receptor_Early_Results_from_Phase_I_Dose_Escalation_in_Men_with_Castration-resistant_Prostate_Cancer/fulltext/5e6bed76a6fdccf994c650c8/ODM-204-a-Novel-Dual-Inhibitor-of-CYP17A1-and-Androgen-Receptor-Early-Results-from-Phase-I-Dose-Escalation-in-Men-with-Castration-resistant-Prostate-Cancer.pdf?origin=scientificContributions
https://clinicaltrials.gov/study/NCT02344017
https://www.benchchem.com/product/b3419984#optimizing-odm-204-dosage-for-in-vivo-studies
https://www.benchchem.com/product/b3419984#optimizing-odm-204-dosage-for-in-vivo-studies
https://www.benchchem.com/product/b3419984#optimizing-odm-204-dosage-for-in-vivo-studies
https://www.benchchem.com/product/b3419984#optimizing-odm-204-dosage-for-in-vivo-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3419984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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